9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Brand Name: Vulcanchem
CAS No.: 951980-73-7
VCID: VC7202942
InChI: InChI=1S/C22H23NO4/c1-14(2)10-23-11-18-20(27-13-23)9-8-17-21(24)19(12-26-22(17)18)15-4-6-16(25-3)7-5-15/h4-9,12,14H,10-11,13H2,1-3H3
SMILES: CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Molecular Formula: C22H23NO4
Molecular Weight: 365.429

9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

CAS No.: 951980-73-7

Cat. No.: VC7202942

Molecular Formula: C22H23NO4

Molecular Weight: 365.429

* For research use only. Not for human or veterinary use.

9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one - 951980-73-7

Specification

CAS No. 951980-73-7
Molecular Formula C22H23NO4
Molecular Weight 365.429
IUPAC Name 3-(4-methoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C22H23NO4/c1-14(2)10-23-11-18-20(27-13-23)9-8-17-21(24)19(12-26-22(17)18)15-4-6-16(25-3)7-5-15/h4-9,12,14H,10-11,13H2,1-3H3
Standard InChI Key SZAKQWRDAGTKGF-UHFFFAOYSA-N
SMILES CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1

Introduction

9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]13oxazin-4(8H)-one is a complex organic compound that belongs to the class of oxazines and chromenes. Its unique structure includes a fused benzene and pyran ring along with a nitrogen-containing heterocyclic component, which contributes to its potential biological activity. The presence of functional groups such as isobutyl and 4-methoxyphenyl suggests that this compound may interact with various biological targets, making it a candidate for further medicinal research.

Synthesis Methods

The synthesis of 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one typically involves multi-step organic reactions. Common methods may include:

  • Multi-step Organic Reactions: These involve the formation of the chromene and oxazine frameworks through various chemical transformations.

  • Analytical Techniques: Techniques such as chromatography (e.g., TLC, HPLC) and spectroscopy (NMR, IR) are essential for monitoring the synthesis process and characterizing the final product.

Potential Biological Activities

  • Biological Targets: The unique structural features of this compound allow it to modulate the activity of specific molecular targets such as enzymes or receptors, potentially leading to various pharmacological effects.

  • Research Implications: Studies on similar compounds indicate that structural modifications can significantly influence their biological activity, warranting further investigation into this compound's therapeutic potential.

Chemical Reactions and Derivatives

  • Reactivity Patterns: This compound can participate in various chemical reactions typical for oxazines and chromenes, such as substitution and addition reactions.

  • Derivatives: Modifying the structure of 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one can lead to derivatives with novel properties, enhancing its potential applications.

Applications and Future Research

  • Potential Applications: This compound has potential applications in various scientific fields, including medicinal chemistry and drug development.

  • Future Research Directions: Further research is necessary to fully elucidate its biological effects and therapeutic potential in medicinal applications.

Data Table: Comparison of Related Chromeno-Oxazine Derivatives

Compound NameMolecular Weight (g/mol)Functional Groups
9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one335.4Isobutyl, Phenyl
9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one365.4Isobutyl, 4-Methoxyphenyl
3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-oneNot specifiedTwo 4-Methoxyphenyl groups

Given the limited specific data available for 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one, the table highlights its relationship with other chromeno-oxazine derivatives.

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